molecular formula C8H8N2O B1603443 2,3-dihydro-1,8-naphthyridin-4(1H)-one CAS No. 676515-33-6

2,3-dihydro-1,8-naphthyridin-4(1H)-one

Cat. No. B1603443
M. Wt: 148.16 g/mol
InChI Key: GLGXFIOPGKDBIF-UHFFFAOYSA-N
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Description

2,3-dihydro-1,8-naphthyridin-4(1H)-one, also known as Dihydronaphthyridinone, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is structurally similar to quinolones, which are a class of antibiotics that target bacterial DNA gyrase and topoisomerase IV. However, Dihydronaphthyridinone has shown to have a broader range of biological activities, making it a promising lead compound for the development of novel therapeutics.

Scientific Research Applications

Antitumor Agents

  • 2-aryl-1,8-naphthyridin-4(1H)-ones, including 2,3-dihydro-1,8-naphthyridin-4(1H)-one derivatives, have shown significant cytotoxic effects against various human tumor cell lines. These compounds inhibit tubulin polymerization, making them potential anticancer drug candidates (Chen et al., 1997).

Synthesis Methods

  • New synthetic routes for 3,4-dihydro-1,8-naphthyridin-2(1H)-ones have been developed. This includes microwave-activated inverse electron-demand Diels–Alder reactions, contributing to efficient synthetic processes for these compounds (Fadel et al., 2014).

Bioactive Compounds Synthesis

  • Efficient synthesis methods for 1,8-naphthyridin-2(1H)-ones have been applied in creating leukotriene release inhibitors, indicating potential applications in treating inflammatory conditions (Nyce et al., 1991).

Chemical Transformation Studies

  • Studies on the methylamination of 3-nitro-1,8-naphthyridines using liquid methylamine and potassium permanganate have provided insights into the chemical transformation processes of these compounds (Woźniak et al., 1997).

Organic Semiconductor Materials

  • 4,8-Substituted 1,5-naphthyridines, related to 1,8-naphthyridin-4(1H)-ones, have been synthesized and characterized for their opto-electrical properties, indicating their potential use in organic semiconductor materials (Wang et al., 2012).

Selective Fluorescence Signalling

  • 1,8-Naphthyridine-based molecular probes have been developed for selective fluorescence signalling of toxic cadmium, demonstrating the potential of these compounds in environmental monitoring and toxicology (Mashraqui et al., 2010).

properties

IUPAC Name

2,3-dihydro-1H-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-2,4H,3,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGXFIOPGKDBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601043
Record name 2,3-Dihydro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1,8-naphthyridin-4(1H)-one

CAS RN

676515-33-6
Record name 2,3-Dihydro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-hydroxy-3-(2-hydroxyethyl)1-phenyl-1,8-naphthyridin-2-(1H)-one (10 g.) in 30% (v/v) sulfuric acid (200 ml.) was heated to reflux, in an atmosphere of nitrogen, and was held at reflux until no further reaction occured (ca. 5-8 hrs.). After cooling, the solution was added slowly and carefully to an icecooled solution of sodium hydroxide (50% solution; 200 ml.). The mixture was allowed to stand overnight and was then filtered. The product was washed with water, dried in air and recrystallized from dimethylformamide/water, with charcoal treatment, to yield the product, m.p. 276°-277.5° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2,3-dihydro-1,8-naphthyridin-4(1H)-one

Citations

For This Compound
11
Citations
RA Bunce, ST Squires… - The Journal of Organic …, 2013 - ACS Publications
A tandem Michael–S N Ar annulation reaction has been developed for the synthesis of 1-alkyl and (±)-1,2-dialkyl-2,3-dihydro-1,8-naphthyridin-4(1H)-ones. Treatment of 1-(2-…
Number of citations: 11 pubs.acs.org
K Kobayashi, R Kosuna, A Imaoka - Helvetica Chimica Acta, 2016 - Wiley Online Library
A new and convenient method for the preparation of 2‐aryl‐2,3‐dihydro‐1,8‐naphthyridin‐4(1H)‐ones 4 has been developed. Thus, N‐{3‐[(2E)‐3‐arylprop‐2‐enoyl]pyridin‐2‐yl}‐2,2‐…
Number of citations: 3 onlinelibrary.wiley.com
A Da Settimo, G Prirnofiore, O Livi… - Journal of …, 1979 - Wiley Online Library
Isatoic acid reacts with 7‐mcthyl‐2,3‐dihydro‐1,8‐naphthyridin‐4(1H) one (8) to give 3‐methyl‐5,6‐dihvdroquino[3,2‐c][1,8]naphthyriclin‐7‐carboxylic acid (9a), which was transformed …
Number of citations: 13 onlinelibrary.wiley.com
G Saccomanni, M Badawneh, B Adinolfi… - Bioorganic & medicinal …, 2003 - Elsevier
Drugs acting on β 1 - and β 2 -adrenergic receptors are widely used for the clinical management of a large number of cardiovascular and respiratory pathologies. In the last decade, the …
Number of citations: 20 www.sciencedirect.com
S Carboni, A Da Settimo, D Bertini… - Journal of …, 1975 - Wiley Online Library
The boron trifluoride‐catalyzed rearrangement of the epoxide derived from 3‐benzylidene‐ 7‐methyl‐2,3‐dihydro‐1,8‐naphthyridin‐4‐(1H)one (II) is described. The structure of the …
Number of citations: 10 onlinelibrary.wiley.com
C Manera, L Betti, T Cavallini, G Giannaccini… - Bioorganic & medicinal …, 2005 - Elsevier
A series of 1,8-naphthyridine derivatives bearing various substituents in position 3, 4, and 7 of the heterocyclic nucleus have been synthesized and evaluated for their affinity at the …
Number of citations: 14 www.sciencedirect.com
VJ Kolcsár, F Fülöp, G Szőllősi - ChemCatChem, 2019 - Wiley Online Library
The present study aimed at extending the applicability of a recently developed stereoselective catalytic system to the preparation of optically enriched N‐heterocyclic alcohols. Chiral …
Y Moon, D Kwon, S Hong - Angewandte Chemie International …, 2012 - Wiley Online Library
Concise and selective: The title one-pot sequence allows formation of the enone functionality and subsequent cross-coupling. The process provides access to highly functionalized …
Number of citations: 109 onlinelibrary.wiley.com
B Seifinoferest, A Tanbakouchian… - Asian Journal of …, 2021 - Wiley Online Library
The Carbon‐Nitrogen bond formation has always been an important and useful tool in drug discovery. Its wide applications in synthesizing N‐heterocycles, known as the most prevalent …
Number of citations: 37 onlinelibrary.wiley.com
K Muylaert, M Jatczak… - Current Medicinal …, 2015 - ingentaconnect.com
The pharmaceutical industry is struggling with a lack of potential drugs in the pipe line. However, there is still a great opportunity to elaborate interesting scaffolds for medicinal chemistry…
Number of citations: 5 www.ingentaconnect.com

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